Rheediaxanthone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

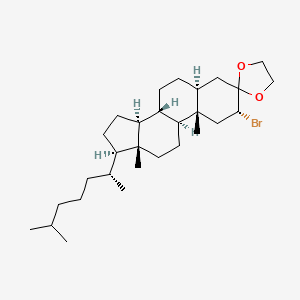

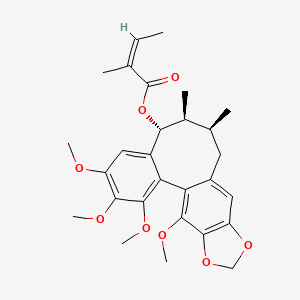

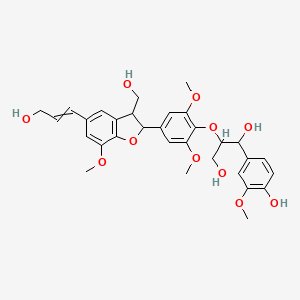

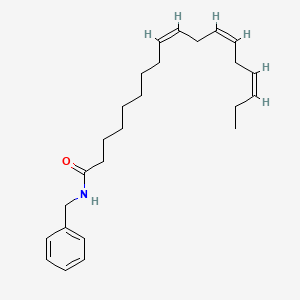

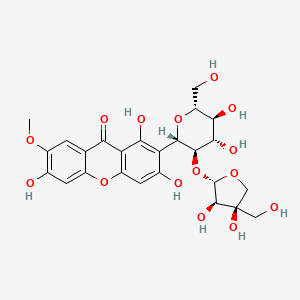

Rheediaxanthone A is a chemical compound with the formula C23H20O6 . It is a natural product from the tree fern Metaxya rostrata, common in the rainforests of Central and South America . It has been shown to be biologically active against colorectal cancer (CRC) cells .

Molecular Structure Analysis

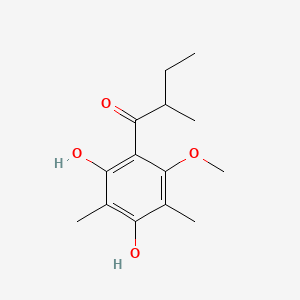

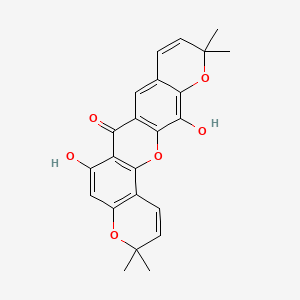

Rheediaxanthone A has a complex structure that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 53 bonds, including 33 non-H bonds, 15 multiple bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 4 ten-membered rings, 1 ketone (aromatic), 2 aromatic hydroxyls, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis

Rheediaxanthone A is a powder with a molecular weight of 392.40 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Isolation and Structural Analysis :

- Rheediaxanthone A was isolated from the root-bark extract of Rheedia benthamiana, and its structure was established through spectral data analysis (Monache et al., 1981).

- It was also obtained from the bark of Garcinia cambogia, along with other xanthones and benzophenones (Iinuma et al., 1998).

Cytotoxic Activity in Cancer Research :

- Methylated xanthones from Metaxya rostrata, including compounds related to Rheediaxanthone A, exhibited cytotoxic activity against colorectal cancer cells (Mittermair et al., 2020).

- 2-Deprenyl-Rheediaxanthone B isolated from Metaxya rostrata induced cell death in colorectal tumor cells through mechanisms like mitotic catastrophe, highlighting the potential therapeutic applications of Rheediaxanthone A and related compounds in cancer treatment (Kainz et al., 2013).

Antiplasmodial Activity :

- A study on the bark extract of Rheedia acuminata, which included Rheediaxanthone A, investigated its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (Marti et al., 2010).

Potential in Antimicrobial and Antioxidant Applications :

- Xanthones from Garcinia species, including Rheediaxanthone A, were studied for their antiproliferative and antimicrobial activities, suggesting potential applications in combating microbial infections and cancer (Mah et al., 2015).

- Rheediaxanthone A was also explored for its antioxidant and antimutagenic properties, highlighting its potential in preventing oxidative stress-related damage (Almanza et al., 2011).

作用機序

特性

IUPAC Name |

11,22-dihydroxy-7,7,19,19-tetramethyl-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,10,15,17,21-octaen-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-22(2)8-6-12-15(28-22)10-14(24)16-17(25)13-9-11-5-7-23(3,4)29-19(11)18(26)21(13)27-20(12)16/h5-10,24,26H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAPUFLPLOSGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。